REACTION_CXSMILES
|
[Br:1]Br.[F:3][C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:5]=1[NH2:6].[OH-].[K+]>C(Cl)(Cl)Cl>[Br:1][C:9]1[CH:10]=[C:4]([F:3])[C:5]([NH2:6])=[C:7]([F:11])[CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
300 g
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Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
231 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C(=CC=C1)F
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mixture was refluxed for one hour
|
Duration
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1 h
|
Type
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EXTRACTION
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Details
|
The potassium hydroxide was extracted with chloroform
|
Type
|
WASH
|
Details
|
the organic layer was washed with an aqueous 10% solution of potassium hydroxide and water
|
Type
|
DISTILLATION
|
Details
|
The chloroform was distilled off
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure (bp: 70°-80° C./4 mmHg)
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Type
|
CUSTOM
|
Details
|
recrystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(N)C(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 292 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |